(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester
Description
(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative featuring a tert-butyl carbamate group at position 1 and an (S)-configured isopropylamino substituent at position 3. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors sensitive to stereochemistry.
Properties
IUPAC Name |
tert-butyl (3S)-3-(propan-2-ylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)14-11-7-6-8-15(9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTQRMKZAXONPV-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301151796 | |
| Record name | 1,1-Dimethylethyl (3S)-3-[(1-methylethyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163286-38-1 | |
| Record name | 1,1-Dimethylethyl (3S)-3-[(1-methylethyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1163286-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3S)-3-[(1-methylethyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Isopropylamino Group: The isopropylamino group can be introduced via nucleophilic substitution reactions using isopropylamine and suitable leaving groups.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isopropylamino group or the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Isopropylamine for nucleophilic substitution at the ester group.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the ester or amine groups.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino group may play a role in binding to these targets, while the piperidine ring and ester group contribute to the overall stability and reactivity of the compound. Detailed studies on its molecular pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with analogous piperidine derivatives, emphasizing substituent variations, molecular properties, and functional group impacts:
Key Research Findings
Impact of Substituent Polarity: The carboxymethyl-cyclopropylamino derivative (CAS 1354004-64-0) exhibits significantly higher aqueous solubility due to its carboxylic acid group, making it suitable for formulations requiring hydrophilicity . In contrast, the isopropyl-oxadiazole analog (CAS 913264-42-3) demonstrates superior metabolic stability in hepatic microsome assays, attributed to the oxadiazole ring’s resistance to enzymatic degradation .
Stereochemical Effects: The (R)-configured propionyl-ethylamino compound (CAS 1401664-66-1) shows a 10-fold reduction in binding affinity to serotonin receptors compared to its (S)-isopropylamino counterpart, underscoring the importance of chirality in drug-receptor interactions .
Functional Group Contributions: Acetylation of the isopropylamino group (as in 3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester) reduces membrane permeability by introducing a polar acetyl moiety, as evidenced by lower logP values in computational models . The thioether group in (S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester enhances radical scavenging activity in antioxidant assays, likely due to sulfur’s redox-active nature .
Biological Activity
(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester is a compound that belongs to the class of piperidine derivatives, characterized by its unique structural features which confer significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H30N2O4, with a molecular weight of approximately 314.42 g/mol. Its structure includes:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Isopropylamino group : Contributes to its biological interactions.
- Tert-butyl ester group : Enhances lipophilicity and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C16H30N2O4 |
| Molecular Weight | 314.42 g/mol |
| Functional Groups | Isopropylamino, Tert-butyl ester |
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. It is presumed to affect the olfactory system by interacting with odorant receptors (ORs) and ionotropic receptors (IRs), potentially disrupting the normal biochemical pathways involved in smell recognition. This disruption can lead to downstream effects that may influence various physiological processes.
Biological Activity and Therapeutic Applications
The compound has been investigated for several potential therapeutic applications:
- Enzyme Inhibition : Similar compounds have shown the capability to inhibit key enzymes involved in metabolic pathways, suggesting that this compound may also exhibit enzyme inhibitory properties.
- Neurological Effects : Given its structural similarity to other piperidine derivatives, it may have applications in treating neurological disorders, potentially acting as an anticonvulsant or analgesic.
- Cancer Research : Preliminary studies suggest that it could play a role in cancer treatment by modulating pathways related to cell proliferation and apoptosis.
Case Studies
- Enzyme Interaction Studies : Research has demonstrated that piperidine derivatives can inhibit enzymes like O-acetylsulfhydrylase, which is crucial in cysteine biosynthesis. Such interactions could be relevant for this compound as well .
- Olfactory System Disruption : Studies on similar compounds indicate potential effects on the olfactory system, where disruption could impact host recognition cues in certain organisms, possibly affecting behavior and ecological interactions.
Computational Studies
Quantitative structure-activity relationship (QSAR) models have been employed to predict the biological activity of this compound based on its chemical structure. These computational methods correlate specific structural features with observed biological effects, aiding in the identification of potential therapeutic uses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
